molecular formula C9H13NO B063485 (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol CAS No. 160127-75-3

(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol

Cat. No. B063485
M. Wt: 151.21 g/mol
InChI Key: YRTHQTAVIFQEEG-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol, also known as EBIO, is a small molecule compound that has been widely used in scientific research due to its unique properties.

Mechanism Of Action

(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol is thought to activate potassium channels by binding to a specific site on the channel protein. This binding leads to a conformational change in the channel that results in an increase in potassium ion flux across the membrane. The exact mechanism of action of (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol on other ion channels is less well understood.

Biochemical And Physiological Effects

(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol has been shown to have a variety of biochemical and physiological effects. In addition to activating potassium channels, it has been shown to inhibit voltage-gated calcium channels and to increase intracellular calcium levels. (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol has also been shown to have vasodilatory effects and to reduce smooth muscle contraction in various tissues. These effects make (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol a useful tool for studying the function of ion channels and other membrane proteins.

Advantages And Limitations For Lab Experiments

(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol has several advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize and purify. It is also stable and can be stored for long periods of time. In addition, (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol has been shown to be effective at activating potassium channels in a variety of experimental systems. However, there are also limitations to the use of (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol. For example, it may have off-target effects on other ion channels or membrane proteins. It may also have different effects in different experimental systems, depending on the expression levels and properties of the channels being studied.

Future Directions

There are several future directions for research involving (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol. One area of interest is the development of more selective (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol analogs that can activate specific types of potassium channels. Another area of interest is the use of (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol in combination with other compounds to study the function of ion channels and other membrane proteins. Finally, there is interest in using (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol as a therapeutic agent for various diseases, such as hypertension and epilepsy, that are associated with dysfunction of ion channels.

Scientific Research Applications

(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol has been used extensively in scientific research as a tool to study the function of ion channels and other membrane proteins. It has been shown to activate various types of potassium channels, including the KCa1.1 channel, which is involved in regulating smooth muscle contraction and neuronal excitability. (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol has also been used to study the function of other ion channels, including the TRPV4 channel, which is involved in sensing mechanical and osmotic stimuli.

properties

CAS RN

160127-75-3

Product Name

(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C9H13NO/c1-2-9(11)7-10-5-3-8(9)4-6-10/h1,8,11H,3-7H2/t9-/m0/s1

InChI Key

YRTHQTAVIFQEEG-VIFPVBQESA-N

Isomeric SMILES

C#C[C@@]1(CN2CCC1CC2)O

SMILES

C#CC1(CN2CCC1CC2)O

Canonical SMILES

C#CC1(CN2CCC1CC2)O

synonyms

1-Azabicyclo[2.2.2]octan-3-ol, 3-ethynyl-, (3S)- (9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of n-butyl lithium (100 ml of a 2M solution in pentane) was added portion-vise over a period of 20 minutes to a stirred solution of ethynyltrimethylsilane (19.6 g) in dry tetrahydrofuran (400 ml) at -70° C. The mixture was stirred for 1 hour at -70° C. A solution of 3-quinuclidinone (2.4 g) in dry tetrahydrofuran (100 ml) was then added to the mixture and the mixture stirred for 1 hour at -70° C. Methanol (1 ml) was then added to the mixture and the mixture allowed to warm to room temperature. The solvents were removed by evaporation. Methanol (500 ml) and potassium carbonate (40 g) were added to the residue and the mixture was stirred for 1 hour. The solvent was removed by evaporation. The residue was triturated with water (500 ml) and then dried in vacuo to give 3-ethynyl-3-hydroxy-quinuclidine as a solid, m.p. 193-197° C.; NMR (DMSO-d6): 1.5-1.3(1H, m), 1.4-1.6(1H, m), 1.7-1.95(3H, m), 2.55-2.8(5H, m), 2.95(1H, d), 3.3(1H, d) and 5.4(1H, s); m/z 152 (M+H).
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Synthesis routes and methods II

Procedure details

A solution of (±)-3-ethynyl-3-butyryloxyquinuclidine (4.42 g) in deionised water (700 ml) containing methanol (35 ml) was adjusted to pH 7.0 using an 0.1M aqueous sodium hydroxide solution (dispensed by a pH autotitrater). A suspension of pig liver esterase (8.0 ml, 9200 units,in 3.2M aqueous ammonium sulphate solution at pH 8; S1 gma Chemical Company Ltd) was added to the reaction mixture and the mixture was stirred at ambient temperature whilst maintaining the pH at 7.0 using 0.1M aqueous sodium hydroxide solution (dispensed by a pH autotitrater). After 5.5 hours, 7.3 ml of the sodium hydroxide solution had been consumed, indicating that the hydrolysis was 35% complete. The pH of the reaction mixture was adjusted to 2.5 using 2H aqueous hydrochloric acid and the mixture was stirred for 10 minutes. 2M aqueous sodium hydroxide solution was then added to the mixture to give a pH of 7.05 and the mixture extracted with diethyl ether (3×200 ml, followed by 12×150 ml). The aqueous phase was separated, and freeze dried over a period of 48 hours to give a solid which was dissolved in deionised water (30 ml). The solution was filtered and the filtrate was basified to pH 9 using 10.8M sodium hydroxide solution to give a solid. The solid was collected by filtration to give (+)-3-ethynyl-3-hydroxyquinuclidine, (554 mg), m.p. 204-207° C., [α]20D =+54.5° (C=0.99, methanol).
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(±)-3-ethynyl-3-butyryloxyquinuclidine
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30 mL
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Synthesis routes and methods III

Procedure details

A solution of (±)-3-ethynyl-3-butyryloxyquinuclidine (4.42 g) in deionised water (700 ml) containing methanol (35 ml) was adjusted to pH 7.0 using an 0.1M aqueous sodium hydroxide solution (dispensed by a pH autotitrater). A suspension of pig liver eaterase (8.0 ml, 9200 units, in 3.2M aqueous ammonium sulphate solution at pH8; Sigma Chemical Company Ltd) was added to the reaction mixture and the mixture was stirred at ambient temperature whilst maintaining the pH at 7.0 using 0.1M aqueous sodium hydroxide solution (dispensed by a pH autotitrater). After 5.5 hours, 7.3 ml of the sodium hydroxide solution had been consumed, indicating that the hydrolysis was 35% complete. The pH of the reaction mixture was adjusted to 2.5 using 2M aqueous hydrochloric acid and the mixture was stirred for 10 minutes. 2M aqueous sodium hydroxide solution was then added to the mixture to give a pH of 7.05 and the mixture extracted with diethyl ether (3×200 ml, followed by 12×150 ml). The aqueous phase was separated, and freeze dried over a period of 48 hours to give a solid which was dissolved in deionised water (30 ml). The solution was filtered and the filtrate was basified to pH9 using 10.8M sodium hydroxide solution to give a solid. The solid was collected by filtration to give (+)-3-ethynyl-3-hydroxyquinuclidine, (554 mg) m.p. 204°-207° C., [α]20D =54.5° (C=0.99, methanol).
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(±)-3-ethynyl-3-butyryloxyquinuclidine
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4.42 g
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35 mL
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700 mL
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Synthesis routes and methods IV

Procedure details

The above oil containing (-)-3-ethynyl-3-butyryloxyquinuclidine was treated with a solution of potassium hydroxide (2.24 g) in methanol (50 ml). The mixture was stirred at ambient temperature for 2 hours. The mixture was evaporated and deionised water (2 ml) was added to the residue to give a solid. The solid was collected by filtration, washed with water (2×2 ml) and dried under vacuum over phosporus pentoxide to give (-)-3-ethynyl-3-hydroxyquinuclidine (611 mg) as a solid, m.p. 199°-202° C., [α]19D =-56.1° (C=1.02, methanol).
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(-)-3-ethynyl-3-butyryloxyquinuclidine
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50 mL
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